molecular formula C10H7NO3 B14055760 2-(3-Nitrophenyl)furan CAS No. 28988-01-4

2-(3-Nitrophenyl)furan

Cat. No.: B14055760
CAS No.: 28988-01-4
M. Wt: 189.17 g/mol
InChI Key: ORTCGUMURUBCPP-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)furan is a nitro-substituted furan derivative characterized by a furan ring attached to a phenyl group bearing a nitro (-NO₂) substituent at the meta position. For example, nitro-substituted furans are often synthesized through palladium-catalyzed C–H arylation or Wittig reactions, as seen in related systems .

The nitro group at the phenyl ring confers electron-withdrawing properties, influencing the compound’s reactivity in electrophilic substitution or cyclization reactions. Potential applications include its use as a precursor in pharmaceuticals, agrochemicals, or materials science due to the furan scaffold’s versatility .

Properties

CAS No.

28988-01-4

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-(3-nitrophenyl)furan

InChI

InChI=1S/C10H7NO3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H

InChI Key

ORTCGUMURUBCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)furan typically involves the nitration of phenylfuran derivatives. One common method is the nitration of 2-phenylfuran using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)furan undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-(3-Aminophenyl)furan.

    Substitution: Various substituted phenylfuran derivatives.

    Oxidation: Furan derivatives with different functional groups.

Scientific Research Applications

2-(3-Nitrophenyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)furan and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity. The furan ring can also participate in electron transfer processes, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups CAS Number
This compound C₁₀H₇NO₃ 189.17 Furan C2, Ph meta Nitro (-NO₂) Not explicitly listed
5-(3-Nitrophenyl)-2-furaldehyde C₁₁H₇NO₄ 217.18 Furan C5, Ph meta Nitro (-NO₂), Aldehyde 13148-43-1
2-[2-(2-Vinylphenyl)ethenyl]furan (1a) C₁₄H₁₂O 196.24 Furan C2, Ethenyl linker Vinyl, Furan Not provided

Key Observations :

  • Substituent Position : The nitro group’s meta placement on the phenyl ring in this compound contrasts with the para or ortho positions in other analogs, which can alter electronic effects and steric hindrance.
  • Functional Groups : The aldehyde group in 5-(3-nitrophenyl)-2-furaldehyde increases its polarity compared to this compound, making it more reactive in condensation reactions .

Table 2: Reaction Pathways and Catalytic Systems

Compound Key Reaction Catalyst/Conditions Product/Application Reference
This compound Hypothetical C–H functionalization Pd-based catalysts Potential triarylfluorobenzene analogs
3-Bromofuran derivatives Pd-catalyzed C–H arylation Pd(OAc)₂, PPh₃, K₂CO₃, 110°C 2,3,5-Triarylfluorobenzene
2-Vinylphenyl-furan (1a) Photocyclization UV light, benzene/petroleum ether Bicyclo[3.2.1]octadienes

Key Observations :

  • Catalytic Systems : Unlike 3-bromofuran derivatives, which undergo Pd-catalyzed C–H arylation to form triarylfluorobenzenes , this compound’s nitro group may direct electrophilic substitution or participate in redox reactions.
  • Photochemical Reactivity : Analogous vinyl-substituted furans (e.g., 1a) undergo photocyclization to form bicyclic systems under anaerobic conditions . This suggests that this compound could exhibit similar photostability or reactivity depending on substituent effects.

Table 3: Stability and Functional Roles

Compound Thermal/Photochemical Stability Potential Applications Challenges
This compound Likely sensitive to UV light Pharmaceutical intermediates Nitro group reduction side reactions
5-(3-Nitrophenyl)-2-furaldehyde High polarity limits thermal stability Aldehyde-based crosslinking agents Oxidation susceptibility
Bicyclo[3.2.1]octadienes (2a) Stable under anaerobic conditions Materials science scaffolds Synthesis requires prolonged irradiation

Key Observations :

  • Stability : The nitro group in this compound may render it prone to reduction under catalytic hydrogenation conditions, limiting its utility in reductive environments.
  • Functional Versatility : The furan core in all analogs enables participation in Diels-Alder reactions or polymer synthesis, though nitro-substituted derivatives require careful handling due to explosive risks.

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